molecular formula C15H28N2O B1311857 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 85928-06-9

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B1311857
CAS RN: 85928-06-9
M. Wt: 252.4 g/mol
InChI Key: JDZITGDSCMKQPR-UHFFFAOYSA-N
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Description

“3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is a chemical compound with the molecular formula C15H28N2O . It has a molecular weight of 252.4 .


Molecular Structure Analysis

The molecule contains a total of 47 bonds, including 19 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), and 2 tertiary amines (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a boiling point of 120 °C at 0.15 mmHg . It is also known to be an irritant .

Scientific Research Applications

Synthesis and Biological Activity

3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives have gained significant attention due to their potential in treating a wide range of diseases. Novel derivatives have been synthesized, leading to the exploration of their biological activity and toxicity. This exploration is part of the broader scientific effort in understanding diazabicyclic compounds, their synthesis methods, and their properties. Such studies contribute to the targeted design and identification of complex systems and advance research in the field of 3,7-diazabicyclo[3.3.1]nonanes (Malmakova et al., 2021).

Stimulus-sensitive Liposomal Delivery System

The 3,7-Diazabicyclo[3.3.1]nonane scaffold is essential in designing molecular switches that trigger the fast release of water-soluble compounds from liposomal containers. Liposomes integrated with specific 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives can significantly increase permeability upon changes in pH levels. This makes them a viable option for pH-sensitive agents in the bilayer of liposomal nanocontainers, potentially revolutionizing targeted drug delivery systems (Veremeeva et al., 2021).

Structural and Conformational Studies

Detailed structural and conformational analyses of 3,7-diazabicyclo[3.3.1]nonan-9-ones and -9-ols provide valuable insights into their chemical behavior. Studies involving spectroscopy and X-ray diffraction have revealed various conformational states, influenced by factors like solvent polarity and molecular structure. These studies are crucial for understanding the chemical and physical properties of these compounds, facilitating their application in various scientific and industrial fields (Gálvez et al., 1985).

Conformational Reorganization and Liposomal Membrane Integration

Novel 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonanes have been synthesized, showcasing the ability to undergo conformational reorganization under various conditions such as changes in solvent polarity, pH, or complexation. These compounds have the potential to be embedded into liposomal membranes, serving as molecular switches for the development of stimulus-sensitive liposomal containers (Veremeeva et al., 2019).

Safety And Hazards

The compound is classified as an irritant, with hazard statements H302, H312, and H332 . It is recommended to handle it with care and follow safety precautions as outlined in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-3-5-7-16-9-13-11-17(8-6-4-2)12-14(10-16)15(13)18/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZITGDSCMKQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2CN(CC(C1)C2=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441812
Record name 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one

CAS RN

85928-06-9
Record name 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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